molecular formula C21H21ClN4O3S B11173208 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11173208
M. Wt: 444.9 g/mol
InChI Key: MMCBSUWDVDCBLT-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.

    Introduction of the Phenylpropyl Group: This step involves the alkylation of the thiadiazole ring with a phenylpropyl halide in the presence of a base.

    Acetylation and Chlorination: The final steps involve the acetylation of the amino group and the chlorination of the benzene ring using appropriate reagents such as acetic anhydride and thionyl chloride, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group with an amine would yield an amino derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiadiazole-containing compounds.

    Medicine: This compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide likely involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-(acetylamino)-N-(2-aminophenyl)benzamide: Known for its histone deacetylase (HDAC) inhibitory activity.

    4-(acetylamino)-N-(5-chloro-2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the phenylpropyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H21ClN4O3S/c1-12(14-7-5-4-6-8-14)9-19-25-26-21(30-19)24-20(28)15-10-16(22)17(23-13(2)27)11-18(15)29-3/h4-8,10-12H,9H2,1-3H3,(H,23,27)(H,24,26,28)

InChI Key

MMCBSUWDVDCBLT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl)C3=CC=CC=C3

Origin of Product

United States

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